2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Overview
Description
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, including bromophenoxy, chlorobenzyl, and dioxidotetrahydrothiophenyl moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.
Synthesis of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Formation of the dioxidotetrahydrothiophenyl intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl intermediate.
Coupling reactions: The final step involves coupling the bromophenoxy, chlorobenzyl, and dioxidotetrahydrothiophenyl intermediates under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The bromophenoxy and chlorobenzyl groups can be reduced under appropriate conditions to form the corresponding phenol and benzyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenol and benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not well-documented. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups may allow it to engage in diverse binding interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 2-(4-bromophenoxy)-N-(4-methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-2-yl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the specific combination of bromophenoxy, chlorobenzyl, and dioxidotetrahydrothiophenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClNO4S/c20-15-3-7-18(8-4-15)26-12-19(23)22(17-9-10-27(24,25)13-17)11-14-1-5-16(21)6-2-14/h1-8,17H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYVFZGZDBQPOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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